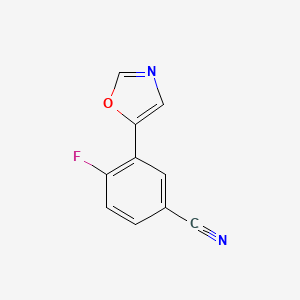

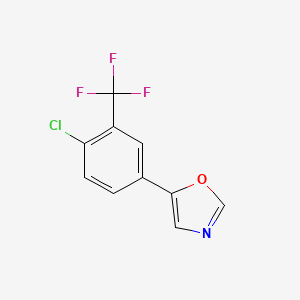

5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

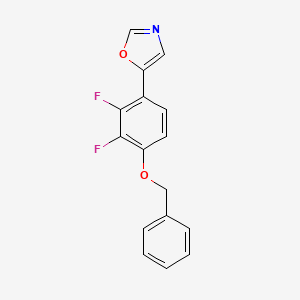

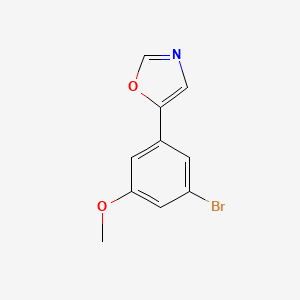

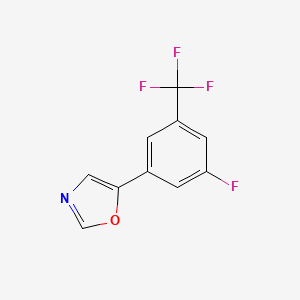

5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is a chemical compound with the CAS Number: 2364584-80-3 . It has a molecular weight of 231.15 . The compound is stored at temperatures between 2-8°C and is shipped at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is 1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole is a liquid at room temperature . It has a molecular weight of 231.15 and is stored at temperatures between 2-8°C .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole: is a valuable intermediate in organic synthesis. Its trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the metabolic stability and bioavailability of pharmaceuticals . The compound’s unique structure allows for the creation of various derivatives that can be screened for biological activity.

Material Science

The incorporation of fluorinated oxazoles into polymers can lead to materials with unique properties, such as increased resistance to solvents and thermal stability. This makes them suitable for use in high-performance materials required in aerospace and electronics .

Catalysis

Fluorinated oxazoles, like 5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole , can act as ligands in catalysis. They can influence the reactivity and selectivity of metal-catalyzed reactions, which is crucial in the development of new synthetic methods .

Fluorescent Probes

Due to its aromatic oxazole ring, this compound can serve as a fluorescent probe. It can be used to track biological processes when attached to biomolecules, providing insights into cellular functions and aiding in disease diagnosis .

Agrochemical Research

The trifluoromethyl group is common in agrochemicals due to its ability to enhance the biological activity of pesticides and herbicides5-(3-fluoro-5-(trifluoromethyl)phenyl)oxazole could be used to develop new agrochemicals with improved efficacy .

Environmental Science

This compound’s stability and resistance to degradation make it a candidate for studying the environmental impact of fluorinated organic compounds. It can help in understanding the persistence and bioaccumulation of such chemicals in ecosystems .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name |

5-[3-fluoro-5-(trifluoromethyl)phenyl]-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-8-2-6(9-4-15-5-16-9)1-7(3-8)10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNPWQDSZJMIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C2=CN=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluoro-5-(trifluoromethyl)phenyl)oxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.